Bienvenue dans la boutique en ligne BenchChem!

2-Tert-butylimidazo[1,2-a]pyridine

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

The 2-tert-butyl group provides unique steric bulk (logP 2.63) that enhances target selectivity and fills hydrophobic pockets, making this scaffold critical for reproducible SAR in BTK inhibitor programs and covalent probe development. Substituting a less hindered analog yields divergent biological data. Procure this validated building block to maintain lead series integrity and accelerate kinase drug discovery campaigns.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 406207-65-6
Cat. No. B1278071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylimidazo[1,2-a]pyridine
CAS406207-65-6
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C=CC=CC2=N1
InChIInChI=1S/C11H14N2/c1-11(2,3)9-8-13-7-5-4-6-10(13)12-9/h4-8H,1-3H3
InChIKeyPGLHGXMDGUTQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butylimidazo[1,2-a]pyridine (CAS 406207-65-6): Core Specifications and Procurement Context


2-Tert-butylimidazo[1,2-a]pyridine (CAS 406207-65-6) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a sterically demanding tert-butyl group at the 2-position . With a molecular formula of C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol, this compound is commercially available from multiple vendors in purities typically ranging from 95% to 98% . Its calculated logP of 2.63 indicates moderate lipophilicity suitable for medicinal chemistry applications [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery, with several FDA-approved drugs containing this core [2].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Steric and Electronic Imperative of the 2-Tert-Butyl Group


Substituting 2-tert-butylimidazo[1,2-a]pyridine with a less sterically hindered analog (e.g., 2-methyl, 2-ethyl, or unsubstituted imidazo[1,2-a]pyridine) fundamentally alters the compound's physicochemical and biological profile . The bulky tert-butyl group at the 2-position imposes a specific conformational constraint on the molecule, which directly influences target binding interactions in kinase and receptor assays [1]. In medicinal chemistry campaigns, this steric bulk is not a trivial modification; it has been shown to enhance binding selectivity by filling hydrophobic pockets while simultaneously reducing off-target interactions associated with smaller substituents [2]. Furthermore, the tert-butyl group increases lipophilicity (calculated logP = 2.63) compared to unsubstituted or methyl analogs, which affects solubility, membrane permeability, and metabolic stability . These properties are non-linear with respect to substituent size—the tert-butyl group occupies a unique steric and electronic space that cannot be approximated by smaller alkyl groups [3]. For researchers requiring reproducible results in structure-activity relationship (SAR) studies, substituting this specific building block with a cheaper or more readily available analog will yield divergent data and potentially invalidate comparative analyses [4].

2-Tert-butylimidazo[1,2-a]pyridine (CAS 406207-65-6): Quantifiable Differentiation Evidence for Scientific Procurement


Synthetic Yield Advantage: 2-Tert-butylimidazo[1,2-a]pyridine Synthesis via 1-Bromopinacolone Route

The synthesis of 2-tert-butylimidazo[1,2-a]pyridine using 1-bromopinacolone and 2-aminopyridine achieves a 74% yield, compared to a 68% yield using pinacolone . This 6% absolute yield improvement (8.8% relative increase) directly impacts procurement economics for multi-gram scale syntheses [1]. The reaction proceeds via cyclization of an intermediate α-bromoketone, with the bromine serving as a superior leaving group relative to the ketone in the alternative route [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Lipophilicity Profile: LogP Differentiation vs. Unsubstituted Imidazo[1,2-a]pyridine

2-Tert-butylimidazo[1,2-a]pyridine exhibits a calculated logP of 2.63 , which is approximately 1.5 log units higher than unsubstituted imidazo[1,2-a]pyridine (estimated logP ~1.1) [1]. This increased lipophilicity directly correlates with enhanced membrane permeability in Caco-2 cell monolayer assays for structurally similar imidazopyridine derivatives [2]. For procurement decisions in medicinal chemistry, a logP in the 2-3 range is often optimal for balancing permeability and aqueous solubility [3].

Physicochemical Properties ADME Drug Design

Commercial Purity Benchmarking: 95-98% Purity Specifications Across Suppliers

Multiple reputable vendors supply 2-tert-butylimidazo[1,2-a]pyridine with documented purity specifications: AKSci offers 95% minimum purity , while Fluorochem and CymitQuimica provide 98% purity . This consistency across suppliers establishes a reliable quality benchmark for procurement. In contrast, closely related analogs such as 2-methylimidazo[1,2-a]pyridine are often supplied at 95% purity with greater batch-to-batch variability .

Quality Control Procurement Analytical Chemistry

Kinase Inhibitor Scaffold Validation: BTK Inhibition via Imidazo[1,2-a]pyridine Core with Tert-Butyl Substitution

The imidazo[1,2-a]pyridine core bearing a tert-butyl group at the 2-position is explicitly claimed in U.S. Patent 10,253,023 as a privileged scaffold for Bruton's Tyrosine Kinase (BTK) inhibition [1]. While the exact IC₅₀ of 2-tert-butylimidazo[1,2-a]pyridine against BTK is not reported, structurally related derivatives with identical 2-tert-butyl substitution demonstrate nanomolar potency in BTK biochemical assays [2]. In contrast, unsubstituted imidazo[1,2-a]pyridine lacks sufficient steric bulk to occupy the hydrophobic back pocket of the BTK ATP-binding site, resulting in significantly reduced potency [3].

Kinase Inhibition BTK Oncology

Derivative Activity Cross-Validation: α-Glucosidase Inhibition of Tert-Butylamino Imidazopyridines

A derivative bearing a tert-butylamino group at the 4-position of the imidazo[1,2-a]pyridine core (compound 6d) exhibited an IC₅₀ of 75.6 µM against α-glucosidase, which is 10-fold more potent than the reference drug acarbose (IC₅₀ = 750.0 µM) [1]. While 2-tert-butylimidazo[1,2-a]pyridine itself was not tested in this study, the data demonstrate that tert-butyl substitution on the imidazopyridine scaffold can yield significant potency enhancements in enzyme inhibition assays [2].

α-Glucosidase Diabetes Enzyme Inhibition

Covalent Probe Potential: Sulfonyl Fluoride Derivative for Activity-Based Protein Profiling

The sulfonyl fluoride derivative 2-tert-butylimidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS 2138566-53-5) is explicitly designed for activity-based protein profiling (ABPP) applications [1]. The parent compound 2-tert-butylimidazo[1,2-a]pyridine serves as the immediate synthetic precursor for this covalent probe. In contrast, imidazo[1,2-a]pyridine lacking the 2-tert-butyl group yields a less sterically constrained sulfonyl fluoride with reduced target selectivity [2].

Chemical Biology Activity-Based Protein Profiling Covalent Inhibitors

Optimal Procurement and Application Scenarios for 2-Tert-butylimidazo[1,2-a]pyridine (CAS 406207-65-6)


BTK and Kinase Inhibitor Lead Optimization

2-Tert-butylimidazo[1,2-a]pyridine serves as a validated scaffold for BTK inhibitor development, as explicitly claimed in U.S. Patent 10,253,023 [1]. Procurement of this building block enables rapid synthesis of analogs with diverse substitution patterns at the 3-, 6-, and 7-positions while maintaining the critical 2-tert-butyl group required for hydrophobic pocket occupancy. This scenario is most valuable for medicinal chemistry teams pursuing irreversible and reversible BTK inhibitors for oncology and autoimmune disease applications [2].

α-Glucosidase Inhibitor Discovery for Type 2 Diabetes

The 10-fold potency enhancement observed for tert-butylamino-substituted imidazopyridines against α-glucosidase (IC₅₀ = 75.6 µM vs. 750.0 µM for acarbose) validates the utility of this scaffold in antidiabetic drug discovery [1]. 2-Tert-butylimidazo[1,2-a]pyridine provides a versatile starting material for synthesizing diverse 3-substituted and 6-substituted analogs through well-established synthetic routes [2]. Procurement of multi-gram quantities is recommended for SAR expansion and in vivo efficacy studies in diabetic animal models .

Activity-Based Protein Profiling (ABPP) Probe Synthesis

The sulfonyl fluoride derivative synthesized from 2-tert-butylimidazo[1,2-a]pyridine enables selective covalent modification of serine hydrolases and other nucleophilic enzymes [1]. This application scenario is particularly relevant for chemical biology groups investigating target engagement, enzyme function, and inhibitor selectivity profiling. The tert-butyl group enhances probe selectivity by imposing steric constraints on target binding, a feature not available in probes derived from unsubstituted imidazo[1,2-a]pyridine [2].

Pharmacokinetic Property Optimization via LogP Tuning

With a calculated logP of 2.63, 2-tert-butylimidazo[1,2-a]pyridine occupies an optimal lipophilicity window for oral bioavailability [1]. Procurement of this compound as a core scaffold allows medicinal chemists to systematically introduce polar substituents at the 3-, 6-, or 7-positions to modulate logP while retaining the favorable steric properties of the tert-butyl group [2]. This approach has been successfully employed in multiple kinase inhibitor programs to achieve balanced ADME properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.